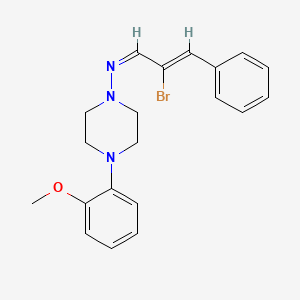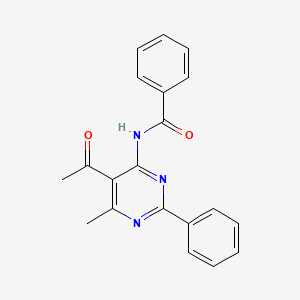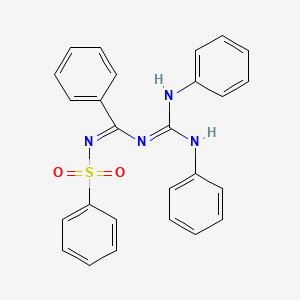![molecular formula C13H12N2O3S B5917474 3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5917474.png)
3-[(phenylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(phenylsulfonyl)amino]benzamide” is a derivative of benzamide . Benzamide is the simplest amide derivative of benzoic acid .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .Chemical Reactions Analysis
In alkylbenzenes, the carbon atom attached to the aromatic ring is particularly reactive. Reactions taking place at this carbon atom are said to occur at the benzylic position . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride is one such reaction .Physical And Chemical Properties Analysis
Benzamide, a related compound, appears as a white solid in powdered form or as colorless crystals in crystalline form. It is slightly soluble in water and soluble in many organic solvents .Mecanismo De Acción
Target of Action
The primary target of 3-[(phenylsulfonyl)amino]benzamide is the Poly ADP Ribose Polymerase (PARP) . PARP is an enzyme responsible for DNA repair, transcription control, and programmed cell death .
Mode of Action
The structure of this compound is similar to that of NAD+ , a substrate used by PARP during DNA repair . This allows the compound to bind to PARP, inhibiting its activity .
Biochemical Pathways
By inhibiting PARP, this compound prevents the enzyme from using up NAD+ in the cell . This affects the cellular energy balance , as low levels of NAD+ can deplete the amount of ATP in the cell, potentially leading to cell death .
Result of Action
The inhibition of PARP by this compound can lead to a decrease in cellular ATP levels, potentially causing cell death . This could be particularly relevant in cancer cells, where PARP is often overactive.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(phenylsulfonyl)amino]benzamide has several advantages as a research tool, including its potency, selectivity, and availability. This compound is a potent and selective inhibitor of sEH, making it a valuable tool for studying the role of sEH in various biological processes. In addition, this compound is commercially available, making it easy to obtain for research purposes. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have off-target effects, and its effects may vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for research on 3-[(phenylsulfonyl)amino]benzamide. One area of interest is the potential use of this compound as a therapeutic agent for various diseases, such as cardiovascular diseases and neurological disorders. Another area of interest is the development of more selective and potent inhibitors of sEH, which may have fewer off-target effects and greater therapeutic potential. Finally, further research is needed to better understand the role of sEH in various biological processes and to identify new targets for drug development.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been widely used in scientific research. This compound has potent and selective inhibitory effects on sEH, leading to anti-inflammatory, analgesic, and cardioprotective effects. This compound has several advantages as a research tool, including its potency, selectivity, and availability, but also has some limitations. Future research on this compound may lead to the development of new therapeutic agents and a better understanding of the role of sEH in various biological processes.
Métodos De Síntesis
The synthesis of 3-[(phenylsulfonyl)amino]benzamide involves several steps, starting with the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride. The resulting compound is then reacted with N-phenylsulfonamide to form 3-[(phenylsulfonyl)amino]benzoic acid. Finally, the acid is converted to the amide form using appropriate reagents.
Aplicaciones Científicas De Investigación
3-[(phenylsulfonyl)amino]benzamide has been used in various scientific research applications, including cancer research, neurological disorders, and cardiovascular diseases. This compound has been found to inhibit the activity of an enzyme called soluble epoxide hydrolase (sEH), which plays a critical role in regulating inflammation, blood pressure, and other physiological processes. By inhibiting sEH, this compound has been shown to have anti-inflammatory, analgesic, and cardioprotective effects.
Safety and Hazards
Propiedades
IUPAC Name |
3-(benzenesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c14-13(16)10-5-4-6-11(9-10)15-19(17,18)12-7-2-1-3-8-12/h1-9,15H,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXNJHDTBMMGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[(4-methylphenyl)sulfonyl]-1-indolinecarboximidamide](/img/structure/B5917396.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide](/img/structure/B5917401.png)


![3-[(4-bromobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5917431.png)
![phenyl[2-(phenylsulfonyl)phenyl]methanol](/img/structure/B5917444.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide](/img/structure/B5917453.png)





![N-{[(3,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5917489.png)
![8-{[benzyl(ethyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B5917499.png)